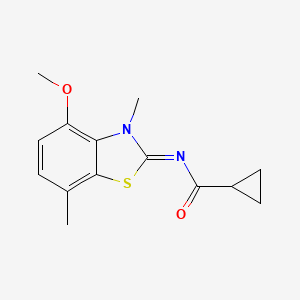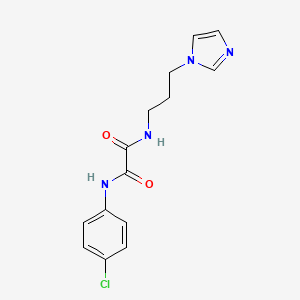
N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves several steps, including the preparation of intermediates like (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. These intermediates are critical for the synthesis of imidazole-containing compounds, which are useful in developing new antifungal agents (Attia et al., 2013).
Molecular Structure Analysis
X-ray crystallography has been extensively used to confirm the molecular structure of related compounds, revealing their monoclinic space group and weak intermolecular hydrogen bonding interactions. Such structural analysis is pivotal for understanding the molecular framework and the spatial arrangement of atoms within these compounds (Attia et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide and its analogs often result in the formation of products with moderate biological activity against various bacteria and fungi. These reactions and the biological activities of the synthesized compounds underscore their significance in the development of new therapeutic agents (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties of compounds related to N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through methods like X-ray diffraction and spectroscopic techniques, providing valuable information for the compound's formulation and application in various fields (S. Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide and similar compounds, are key to understanding their interactions with biological systems. These properties can be assessed through various chemical assays and spectroscopic methods, leading to insights into their potential applications and mechanisms of action (S. Demir et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide and its derivatives are explored for their potential in antimicrobial activities. For instance, compounds structurally similar to N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide have been synthesized and tested against various bacteria and fungi. Some compounds demonstrated moderate to significant activity, highlighting the potential of these structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cancer Research
In cancer research, specific derivatives of N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide have been synthesized with the intention of creating new anticancer agents. The reactivity of these compounds with various reagents has been explored to produce derivatives that exhibit selective anticancer activity, offering a pathway to potential therapeutic applications (Abdel-Rahman, 2006).
Material Science
In material science, the synthesis and characterization of polyamides containing imidazole derivatives, such as N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, have been reported. These polyamides exhibit high thermal stability and good solubility in organic solvents, making them suitable for various applications, including as high-performance materials (Ghaemy, Behmadi, & Alizadeh, 2009).
Corrosion Inhibition
Research into the corrosion inhibition properties of imidazole derivatives for mild steel in acidic solutions has shown that compounds like N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide could serve as effective corrosion inhibitors. Their adsorption on metal surfaces leads to the formation of protective layers that significantly reduce corrosion rates, demonstrating the potential of these compounds in industrial applications (Ouakki et al., 2019).
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOUIQOHEORBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
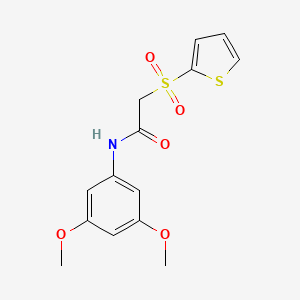
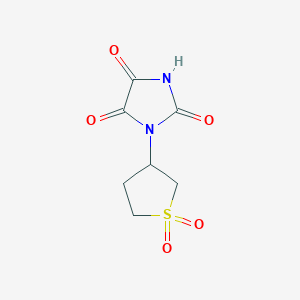
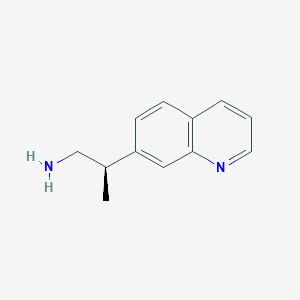
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)
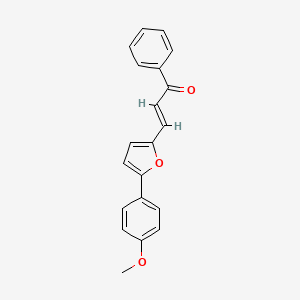
![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)
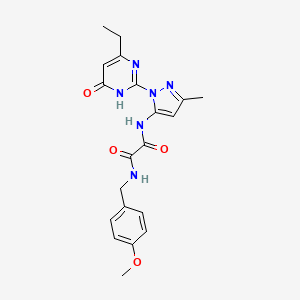
![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)
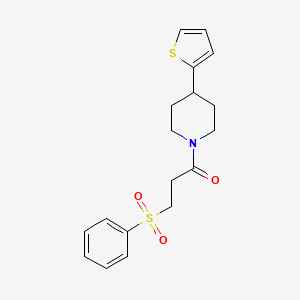
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)
